

# Application Notes and Protocols for PF-04979064 in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-04979064 |           |
| Cat. No.:            | B609946     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

PF-04979064 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of the PI3K/AKT/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[1][2] PF-04979064 has demonstrated significant anti-tumor efficacy in preclinical animal models, most notably in glioblastoma xenografts. These application notes provide a comprehensive overview of the in vivo use of PF-04979064, including dosage, administration protocols, and relevant pharmacodynamic and pharmacokinetic data to guide future research.

#### **Mechanism of Action**

**PF-04979064** is an ATP-competitive inhibitor of class I PI3K isoforms and mTOR.[3] It potently inhibits PI3K $\alpha$ , PI3K $\gamma$ , and PI3K $\delta$  with Ki values of 0.130 nM, 0.111 nM, and 0.122 nM, respectively, and mTOR with a Ki of 1.42 nM.[1] By simultaneously blocking PI3K and mTOR, **PF-04979064** effectively abrogates downstream signaling, leading to the inhibition of tumor cell proliferation, growth, and survival.[3]

# **Signaling Pathway**



The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the recruitment and activation of AKT, which in turn phosphorylates a variety of downstream targets, including the mTOR complex 1 (mTORC1). mTORC1 activation promotes protein synthesis and cell growth. **PF-04979064**'s dual inhibition of PI3K and mTOR provides a comprehensive blockade of this pathway.





Click to download full resolution via product page

**Figure 1:** Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by **PF-04979064**.

## In Vivo Dosage and Efficacy

The following tables summarize the available quantitative data for **PF-04979064** in preclinical animal models.

Table 1: In Vivo Efficacy in a U87MG Glioblastoma Xenograft Model

| Animal<br>Model | Cell Line | Treatment                          | Dosing<br>Schedule | Tumor<br>Growth<br>Inhibition<br>(TGI) | Reference |
|-----------------|-----------|------------------------------------|--------------------|----------------------------------------|-----------|
| Nude Mice       | U87MG     | 40 mg/kg PF-<br>04979064<br>(oral) | Once daily         | 88%                                    | [1]       |
| Nude Mice       | U87MG     | 20 mg/kg PF-<br>04979064<br>(oral) | Once daily         | Dose-<br>proportional<br>TGI observed  | [1]       |
| Nude Mice       | U87MG     | 10 mg/kg PF-<br>04979064<br>(oral) | Once daily         | Dose-<br>proportional<br>TGI observed  | [1]       |

Table 2: Pharmacokinetic Parameters of PF-04979064 in Rats

| Parameter | Value | Unit      | Reference |
|-----------|-------|-----------|-----------|
| Vdss      | 5.23  | L/kg      | [1][4]    |
| CI        | 19.3  | mL/min/kg | [1][4]    |
| T1/2      | 1.85  | h         | [1][4]    |
| F%        | 61    | %         | [1][4]    |



# Experimental Protocols U87MG Glioblastoma Xenograft Mouse Model

This protocol is based on the study by Cheng et al. (2013).[1]

- 1. Cell Culture:
- U87MG human glioblastoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
- 2. Animal Model:
- 8-week-old female nude (nu/nu) mice are used for this study.[5]
- 3. Tumor Cell Implantation:
- Anesthetize the mice using 2% isoflurane.
- Subcutaneously inject 1 x 106 U87MG cells in the right flank of each mouse.[5]
- Monitor the mice and measure tumor volumes every 2-3 days using calipers. Tumor volume can be estimated using the formula: (length x width2) / 2.[5]
- Randomize the mice into treatment and control groups when tumors reach an approximate volume of 200 mm3.[5]
- 4. Formulation and Administration of PF-04979064:
- A suggested vehicle for oral administration of similar compounds consists of a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[6] For example, a formulation could be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[6]
- Prepare a stock solution of PF-04979064 in DMSO.
- On the day of dosing, prepare the final formulation by adding the appropriate volumes of PEG300, Tween 80, and saline to the stock solution, ensuring thorough mixing.

### Methodological & Application





- Administer PF-04979064 orally to the treatment group once daily. The control group should receive the vehicle only.
- 5. Pharmacodynamic Assessment:
- At various time points after the final dose, tumors and plasma can be collected.
- Process the tumors to prepare lysates.
- Use the tumor lysates to determine the inhibition of phosphorylation of AKT (pS473) by Western blot analysis as a measure of target engagement.[1]
- 6. Efficacy Evaluation:
- Continue to monitor and measure tumor volumes throughout the study.
- The study can be terminated when tumors in the control group reach a predetermined size or show signs of ulceration.
- Calculate the Tumor Growth Inhibition (TGI) to assess the efficacy of the treatment.





Click to download full resolution via product page

Figure 2: Experimental workflow for in vivo efficacy testing of PF-04979064.

# **Other Potential Applications**



While the most detailed in vivo data for **PF-04979064** is in a glioblastoma model, its mechanism of action suggests potential efficacy in other cancers with a dysregulated PI3K/AKT/mTOR pathway. A recent study has highlighted its ability to inhibit the proliferation of human gastric adenocarcinoma cells in vitro, suggesting a potential application in gastric cancer.[7] Further in vivo studies are warranted to explore the therapeutic potential of **PF-04979064** in a broader range of solid tumors.

#### Conclusion

**PF-04979064** is a potent PI3K/mTOR dual inhibitor with demonstrated in vivo anti-tumor activity. The provided data and protocols for the U87MG glioblastoma model offer a solid foundation for researchers to design and conduct further preclinical studies to evaluate the therapeutic potential of this compound in various cancer models. Careful consideration of the formulation and dosing regimen is crucial for achieving optimal efficacy and reliable results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET PMC [pmc.ncbi.nlm.nih.gov]
- 6. PF-04979064 | mTOR | PI3K | TargetMol [targetmol.com]
- 7. Dual PI3K/mTOR inhibitor PF-04979064 regulates tumor growth in gastric cancer and enhances drug sensitivity of gastric cancer cells to 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Application Notes and Protocols for PF-04979064 in In Vivo Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609946#pf-04979064-dosage-for-in-vivo-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com